molecular formula C16H14ClF3O B585685 Desamino Chloro (R)-Fluoxetine CAS No. 1346617-29-5

Desamino Chloro (R)-Fluoxetine

Cat. No.: B585685
CAS No.: 1346617-29-5
M. Wt: 319.763
InChI Key: VOPIMWRKIKTDPS-HCESTMGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desamino Chloro (R)-Fluoxetine (CAS 114446-48-9) is a chiral organic compound of significant importance in pharmaceutical research and development. It is structurally characterized as an aryloxypropylamine derivative and serves as a key chiral analogue and potential process-related impurity of (R)-Fluoxetine, the single-enantiomer form of the widely used antidepressant . The primary research application of this compound is as a high-quality reference standard in analytical chemistry. It is essential for the development and validation of robust chiral separation methods, such as Gas Chromatography/Mass Spectrometry (GC/MS) and High-Performance Liquid Chromatography (HPLC), which are used to ensure the stereochemical purity and quality control of (R)-Fluoxetine batches . By studying this desamino chloro analogue, researchers can gain deeper insights into the structure-activity relationships (SAR) of the fluoxetine family, particularly the role of the terminal amine group and the stereochemical influences on biological activity. While (R)-Fluoxetine itself is a potent inhibitor of serotonin reuptake, emerging preclinical studies suggest it may also have distinct pharmacological profiles, such as enhancing cognitive flexibility and hippocampal cell proliferation . This compound provides a valuable tool for neuroscientists and medicinal chemists to dissect these enantiomer-specific effects without the confounding presence of the (S)-isomer. The compound is supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPIMWRKIKTDPS-HCESTMGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, (1R)-3-chloro-1-phenylpropanol (15 mmol) and 4-trifluoromethylphenol (15 mmol) are dissolved in anhydrous tetrahydrofuran (THF, 40 mL). Triphenylphosphine (15 mmol) and diethyl azodicarboxylate (DEAD, 15 mmol) are added sequentially at room temperature. The reaction proceeds via an SN2 mechanism, facilitated by the phosphine-azo reagent complex, to yield the ether product.

Workup and Yield

After 24 hours, the mixture is concentrated under reduced pressure, and the crude product is purified via fractional distillation (180°–200°C at 0.5 mmHg). This method achieves a 65% yield of this compound as a viscous liquid, confirmed by 13C^{13}\text{C} NMR and mass spectrometry.

Haloformate-Mediated Alkylation: A Patent-Based Approach

US Patent 5,225,585 outlines a multi-step process involving ethyl chloroformate as a key reagent. This method emphasizes scalability and avoids toxic intermediates like cyanogen bromide.

Stepwise Synthesis

  • Carbamate Formation : 3-Dimethylamino-1-phenyl-1-propanol reacts with ethyl chloroformate in toluene under reflux, with sodium bicarbonate as an acid acceptor. Water is removed via azeotropic distillation to drive the reaction to completion.

  • Hydrolysis : The resulting ethyl carbamate intermediate is hydrolyzed under basic conditions (NaOH, 80°C) to yield 3-methylamino-1-phenyl-1-propanol.

  • Coupling with 4-Chlorobenzotrifluoride : The amine intermediate is deprotonated with sodium hydride in dimethylacetamide and reacted with 4-chlorobenzotrifluoride at 100°C for 12 hours.

Advantages Over Prior Art

This route eliminates cyanogen bromide, reduces reaction times from days to hours, and improves overall yields to ~45% (crude) after recrystallization.

Reductive Amination Pathway

European Patent EP0380924A1 describes an alternative strategy starting from ethyl benzoyl acetate, emphasizing cost-effective starting materials.

Key Steps

  • Reduction : Ethyl benzoyl acetate is reduced with NaBH₄ in a methanol-water (4:1) mixture at 10°–15°C and pH 6–7, yielding ethyl 3-hydroxy-3-phenylpropionate.

  • Amination : The ester is treated with methylamine in ethanol at 50°C to form 3-methylamino-3-phenylpropanol.

  • Etherification : Reaction with 4-trifluoromethylphenol under acidic conditions (HCl, reflux) affords this compound.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents Yield Advantages
Mitsunobu Coupling(1R)-3-chloro-1-phenylpropanol, 4-TFMPhenolDEAD, PPh₃, THF65%Stereoselective, minimal byproducts
Haloformate Alkylation3-Dimethylamino-1-phenylpropanolEthyl chloroformate, NaOH~45%Scalable, avoids cyanogen bromide
Reductive AminationEthyl benzoyl acetateNaBH₄, methylamineN/ACost-effective, mild conditions

Critical Considerations in Synthesis

Stereochemical Control

The (R)-configuration is preserved through chiral pool synthesis (e.g., (1R)-3-chloro-1-phenylpropanol) or via resolution techniques during intermediate purification.

Solvent and Temperature Optimization

  • THF and toluene are preferred for Mitsunobu and haloformate routes, respectively, due to their inertness and azeotropic properties.

  • Elevated temperatures (>80°C) accelerate haloformate reactions but require rigorous water removal .

Chemical Reactions Analysis

Types of Reactions

Desamino Chloro ®-Fluoxetine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: The Sandmeyer reaction, as mentioned earlier, is a key substitution reaction involving diazonium salts and copper(I) chloride (CuCl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.

Scientific Research Applications

Desamino Chloro ®-Fluoxetine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.

    Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.

    Medicine: Explored as a potential therapeutic agent for conditions that may benefit from altered serotonin reuptake inhibition.

    Industry: Utilized in the development of new SSRIs and other psychotropic medications

Mechanism of Action

The mechanism of action of Desamino Chloro ®-Fluoxetine involves its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonin signaling can lead to improved mood and reduced anxiety .

Comparison with Similar Compounds

Key Observations :

  • Substituents: The chlorine atom in this compound may enhance lipophilicity compared to norfluoxetine, while the absence of a primary amine reduces its polarity .

Functional and Mechanistic Comparisons

Ion Channel Modulation

This compound exhibits state-independent inhibition of TREK-2 K₂P channels at 10 µM, reducing channel open probability without altering single-channel conductance . In contrast:

  • Norfluoxetine: Inhibits TREK-2 channels but requires higher concentrations (≥20 µM) for similar effects, suggesting reduced potency compared to this compound .
  • Fluoxetine : Primarily acts as an SSRI but also weakly inhibits TREK-2 channels in a pH-dependent manner, unlike its uncharged derivative .

Pharmacological Targets

  • This compound: Prioritizes ion channel modulation (TREK-2) over serotonin reuptake due to structural modifications .
  • Duloxetine Chloro Impurity: A byproduct in duloxetine synthesis, this compound lacks documented ion channel activity but may interfere with serotonin-norepinephrine reuptake due to structural similarities to duloxetine .

Biological Activity

Desamino Chloro (R)-Fluoxetine is a derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the absence of an amino group and the presence of a chlorine atom in its structure. This unique configuration differentiates it from its parent compound, fluoxetine, and other analogs. The synthesis typically involves chlorination followed by the removal of the amino group using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure purity and yield.

The primary mechanism of action for this compound is believed to be similar to that of fluoxetine, primarily involving the inhibition of serotonin reuptake. This action increases serotonin availability in the synaptic cleft, which is crucial for mood regulation. However, the distinct structural modifications may lead to variations in receptor affinity and selectivity compared to fluoxetine .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, insights can be drawn from related compounds. Fluoxetine has a long half-life (1-4 days), with its active metabolite norfluoxetine exhibiting an even longer half-life (7-10 days) due to extensive hepatic metabolism .

Bioavailability

Fluoxetine's bioavailability is approximately 72% in dogs after oral administration, with peak plasma concentrations occurring 6-8 hours post-dose . While specific data for this compound is limited, it is reasonable to hypothesize similar absorption characteristics.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For instance, it has shown cytotoxic effects on E. coli cultures, with luminescence inhibition rates exceeding 40% in specific experimental setups . These findings suggest potential applications in antimicrobial therapies.

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of fluoxetine derivatives indicates that modifications like those seen in this compound can lead to enhanced or altered biological activities. The presence of chlorine may influence binding affinity to serotonin transporters and other molecular targets .

Case Studies

A notable case study involved the evaluation of fluoxetine's effectiveness in treating obsessive-compulsive disorder (OCD), where both fluoxetine and its metabolites were assessed for their impact on symptom relief. While this study did not focus exclusively on this compound, it underscores the importance of understanding how structural modifications can affect therapeutic outcomes .

Comparative Analysis

CompoundMechanism of ActionHalf-LifeBioavailability
FluoxetineSSRI1-4 days~72%
NorfluoxetineActive metabolite7-10 daysNot specifically studied
This compoundPotentially similar to fluoxetineNot extensively studiedHypothetical similar

Q & A

Q. What is the synthetic pathway for Desamino Chloro (R)-Fluoxetine, and what critical steps ensure enantiomeric purity?

The synthesis involves reacting p-trifluoromethylphenol with 3-(chloro)-N-methyl-3-phenylpropylamine in the presence of potassium carbonate to yield the fluoxetine backbone . To ensure enantiomeric purity, researchers must employ stereoselective synthesis techniques, such as chiral resolution or asymmetric catalysis, and validate outcomes using chiral HPLC or polarimetry. Contaminants like 2-chloro-2-deoxy-D-glucose (a potential byproduct from hydrolysis steps) should be monitored via impurity profiling .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural identity?

Key methods include:

  • HPLC with UV detection for quantifying purity and resolving enantiomers (e.g., using chiral stationary phases) .
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular structure (C22H26N2O4) and functional groups .
  • X-ray crystallography for absolute stereochemical configuration determination. Ensure validation against reference standards and compliance with pharmacopeial guidelines for impurity thresholds .

Q. How does the stereochemistry of this compound influence its serotonin reuptake inhibition compared to its enantiomer?

The (R)-enantiomer exhibits distinct binding affinity to serotonin transporters due to spatial orientation of the trifluoromethylphenoxy group. In vitro assays (e.g., radioligand binding studies using rat synaptosomes) should compare inhibition constants (Ki) between enantiomers. Prior studies on racemic fluoxetine suggest (R)-enantiomers may have prolonged metabolic stability, requiring pharmacokinetic profiling in animal models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data between (R)- and (S)-Fluoxetine enantiomers?

Contradictions often arise from non-selective assays or incomplete metabolic profiling. To address this:

  • Use stereoselective assays (e.g., chiral separation prior to in vitro testing) to isolate enantiomer-specific effects .
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical species, tracking enantiomer ratios in plasma and brain tissue over time.
  • Apply statistical frameworks (e.g., multivariate analysis) to distinguish confounding variables, such as metabolite interference .

Q. What methodological considerations are essential when designing in vivo studies to assess neuropharmacological effects of this compound?

Key considerations include:

  • Dose optimization : Perform dose-response studies to establish therapeutic windows, accounting for enantiomer-specific bioavailability .
  • Behavioral models : Use validated assays (e.g., forced swim test for antidepressant activity) with blinded scoring to reduce bias.
  • Tissue-specific analysis : Combine microdialysis (for serotonin levels) and immunohistochemistry (for receptor density changes) to correlate biochemical and behavioral outcomes .

Q. How can researchers address challenges in scaling up stereoselective synthesis of this compound for reproducible preclinical studies?

  • Optimize catalytic asymmetric synthesis to improve enantiomeric excess (ee) while minimizing costly chiral auxiliaries.
  • Implement process analytical technology (PAT) for real-time monitoring of reaction intermediates and byproducts .
  • Validate batch consistency using orthogonal techniques (e.g., circular dichroism for ee validation) and adhere to ICH guidelines for impurity control .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing enantiomer-specific metabolic data?

  • Use non-linear regression models (e.g., Michaelis-Menten kinetics) to compare metabolic rates between enantiomers in liver microsome assays.
  • Apply mixed-effects models to account for inter-subject variability in in vivo studies.
  • Report confidence intervals and effect sizes to highlight clinical relevance, avoiding overreliance on p-values .

Q. How should researchers present conflicting data on this compound’s off-target receptor interactions?

  • Clearly delineate assay conditions (e.g., receptor subtype, cell line, ligand concentration) in tabular formats.
  • Discuss potential sources of discrepancy, such as differences in membrane potential or auxiliary proteins.
  • Use molecular docking simulations to propose structural explanations for binding variations .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility in stereoselective synthesis and analysis?

  • Document detailed reaction protocols (e.g., solvent purity, temperature gradients) in supplementary materials.
  • Share raw chromatographic data (e.g., HPLC traces) and spectral files (NMR, MS) in open-access repositories.
  • Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. How can researchers align studies on this compound with FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria?

  • Feasibility : Pilot studies to confirm enantiomer stability under experimental conditions.
  • Novelty : Investigate understudied targets (e.g., sigma-1 receptors) linked to fluoxetine’s neuroplasticity effects.
  • Ethics : Obtain institutional review for animal studies and disclose conflicts of interest.
  • Relevance : Link findings to unresolved clinical issues (e.g., treatment-resistant depression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.